An In-Depth Technical Guide to 3-Methoxy-2-methyl-3-oxopropanoic Acid (CAS 3097-74-3)
An In-Depth Technical Guide to 3-Methoxy-2-methyl-3-oxopropanoic Acid (CAS 3097-74-3)
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methoxy-2-methyl-3-oxopropanoic acid, also known as monomethyl methylmalonate. With the CAS number 3097-74-3, this versatile building block is of significant interest in organic synthesis, particularly in the pharmaceutical and fine chemical industries. This document delves into its chemical and physical properties, provides detailed synthesis protocols, explores its reactivity, and highlights its applications in the synthesis of complex molecules. Furthermore, it covers essential analytical and safety information to ensure its effective and safe handling in a laboratory setting.
Introduction
3-Methoxy-2-methyl-3-oxopropanoic acid is a derivative of malonic acid, characterized by the presence of both a carboxylic acid and a methyl ester group attached to the same stereocenter. This unique structural feature imparts a distinct reactivity profile, making it a valuable C3 synthon in a variety of chemical transformations. Its utility is underscored by its application as a key intermediate in the synthesis of a range of molecules, from heterocyclic compounds to active pharmaceutical ingredients (APIs).[1][2] This guide aims to be an essential resource for researchers, providing both foundational knowledge and practical insights into the use of this important chemical entity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis. The key properties of 3-Methoxy-2-methyl-3-oxopropanoic acid are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 3097-74-3 | [3] |
| Molecular Formula | C₅H₈O₄ | [3] |
| Molecular Weight | 132.11 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 131 °C at 16 Torr | [1] |
| Density | 1.029 g/cm³ at 17.5 °C | [1] |
| pKa (Predicted) | 2.87 ± 0.34 | [1] |
| Solubility | Soluble in water | |
| Storage | Sealed in a dry environment at room temperature | [1] |
Synonyms:
-
Monomethyl methylmalonate
-
2-Methyl-malonic acid monomethyl ester
-
Methyl-malonsaeure-monomethylester[2]
Synthesis: The Art of Selective Monohydrolysis
The most prevalent and efficient method for the synthesis of 3-Methoxy-2-methyl-3-oxopropanoic acid is the selective monohydrolysis of dimethyl methylmalonate.[1] This process is a prime example of desymmetrization, where one of two identical ester groups is selectively saponified.
Underlying Principles of Selective Monohydrolysis
Conventional monosaponification of diesters often leads to a mixture of the starting material, the desired half-ester, and the diacid, making purification challenging.[1] However, by carefully controlling reaction conditions, high selectivity can be achieved. Key factors influencing the success of this reaction include:
-
Base Selection: Potassium hydroxide (KOH) has demonstrated higher reactivity and selectivity compared to sodium hydroxide (NaOH).[1]
-
Solvent System: The use of a co-solvent such as tetrahydrofuran (THF) or acetonitrile with water is crucial. Acetonitrile, being a slightly miscible, aprotic, and non-polar solvent with water, has been shown to accelerate the reaction and improve yields.[1]
-
Temperature: Maintaining a low temperature, typically 0°C, is critical to prevent undesired side reactions, such as the hydrolysis of the second ester group and potential decarboxylation.[1]
-
Hydrophobicity: Increased molecular hydrophobicity of the starting diester can enhance the yield of the half-ester.[1]
Laboratory-Scale Synthesis Protocol
The following protocol is a representative example of the laboratory-scale synthesis of 3-Methoxy-2-methyl-3-oxopropanoic acid.
Materials:
-
Dimethyl methylmalonate
-
Tetrahydrofuran (THF) or Acetonitrile
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), 0.25 M aqueous solution
-
Hydrochloric acid (HCl), 1 M
-
Sodium chloride (NaCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve dimethyl methylmalonate (1.2 mmol) in THF (2 mL) in a round-bottom flask.
-
Add water (20 mL) to the solution.
-
Cool the reaction mixture to 0°C in an ice-water bath.
-
With vigorous stirring, add 1.2 equivalents of a 0.25 M aqueous KOH solution dropwise over a period of 15-30 minutes.
-
Continue stirring the reaction mixture at 0°C for 1.5 hours.
-
After the reaction is complete, acidify the mixture to a pH of approximately 2 with 1 M HCl at 0°C.
-
Saturate the aqueous layer with NaCl and extract the product with ethyl acetate (4 x 20 mL).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane:ethyl acetate (e.g., starting with 3:1) and then with pure ethyl acetate to afford the pure 3-Methoxy-2-methyl-3-oxopropanoic acid as an oil.[1]
Considerations for Large-Scale Synthesis
Scaling up the synthesis of 3-Methoxy-2-methyl-3-oxopropanoic acid is feasible and has been reported in the literature.[4] Key considerations for a larger scale include:
-
Reaction Concentration: Higher concentrations can be employed, but this may require optimization of the co-solvent to water ratio to maintain solubility and selectivity.
-
Heat Transfer: Efficient cooling is paramount to maintain the reaction temperature at 0°C.
-
Purification: Distillation under reduced pressure is a more practical purification method for larger quantities compared to column chromatography.[5]
Analytical Characterization
The identity and purity of 3-Methoxy-2-methyl-3-oxopropanoic acid are typically confirmed using a combination of spectroscopic techniques.
-
¹H NMR (300 MHz, CDCl₃): δ = 9.42 (1H, br. s, COOH), 3.73 (3H, s, OCH₃), 3.47 (1H, q, J=7.2 Hz, CH), 1.43 (3H, d, J=7.2 Hz, CH₃).[1]
-
¹³C NMR (75 MHz, CDCl₃): δ = 175.38 (COOH), 170.16 (COO-CH₃), 52.39 (O-CH₃), 45.45 (CH), 13.08 (CH₃).[1]
-
IR (neat, cm⁻¹): 2956-3202 (broad, O-H stretch), 1739 (C=O stretch, ester), 1721 (C=O stretch, carboxylic acid).[1]
Reactivity and Synthetic Applications
The bifunctional nature of 3-Methoxy-2-methyl-3-oxopropanoic acid makes it a versatile intermediate in organic synthesis. It can participate in reactions typical of both carboxylic acids and esters.
Key Reaction Pathways
Caption: Key reaction pathways of 3-Methoxy-2-methyl-3-oxopropanoic acid.
-
Esterification: The carboxylic acid group can be esterified under standard Fischer esterification conditions to yield a diester.
-
Amidation: The carboxylic acid can be converted to an amide using standard coupling reagents (e.g., DCC, EDC) and an amine.
-
Decarboxylation: While malonic acids are prone to decarboxylation upon heating, the monohydrolysis synthesis is typically performed under conditions that avoid this.[1] However, controlled decarboxylation can be a useful transformation.
-
Knoevenagel Condensation: The active methylene proton can be removed by a base, and the resulting enolate can participate in Knoevenagel condensation with aldehydes and ketones to form α,β-unsaturated esters.[6]
-
Heterocycle Synthesis: This compound serves as a valuable precursor for the synthesis of various heterocyclic systems. For instance, it can be used to construct pyrrole or pyridine derivatives.[7]
Applications in Pharmaceutical Synthesis
3-Methoxy-2-methyl-3-oxopropanoic acid is a key building block in the synthesis of several pharmaceutical intermediates and APIs.
-
Synthesis of 2,4-Piperidinedione Derivatives: It is a crucial starting material for the synthesis of 2,4-piperidinediones, which are important scaffolds in medicinal chemistry.
-
Intermediate for Boceprevir: It has been utilized in the synthesis of an intermediate for Boceprevir, a protease inhibitor used in the treatment of hepatitis C.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Methoxy-2-methyl-3-oxopropanoic acid.
Hazard Identification:
-
Causes skin irritation.[3]
-
Causes serious eye damage.[3]
-
May cause respiratory irritation.[3]
-
May cause severe skin burns and eye damage in higher concentrations.[3]
Recommended Personal Protective Equipment (PPE):
-
Safety goggles or a face shield.
-
Chemically resistant gloves.
-
Laboratory coat.
-
Work in a well-ventilated area or a chemical fume hood.
Handling and Storage:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of vapor or mist.
-
Store in a tightly closed container in a dry and well-ventilated place.[1]
-
Keep away from heat, sparks, and open flames.
-
Incompatible with strong oxidizing agents.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
Skin Contact: Get medical aid. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: Do not induce vomiting. Get medical aid immediately.
Conclusion
3-Methoxy-2-methyl-3-oxopropanoic acid is a highly valuable and versatile building block in modern organic synthesis. Its efficient and scalable synthesis via selective monohydrolysis, coupled with its unique reactivity, makes it an attractive intermediate for the preparation of a wide range of complex molecules, particularly within the pharmaceutical industry. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and safe handling, with the aim of empowering researchers to effectively utilize this important reagent in their synthetic endeavors.
References
-
3-Methoxy-3-oxopropanoic acid | CAS#:16695-14-0 | Chemsrc. (n.d.). Retrieved January 2, 2026, from [Link]
-
A possible catalytic mechanism for the Knoevenagel condensation reaction using mPMF. (n.d.). Retrieved January 2, 2026, from [Link]
-
3-Methoxy-2-methyl-3-oxopropanoic acid | C5H8O4 | CID 300693 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]
-
Synthesis of Heterocycles by Diethyl Malonate Explain how diethyl malona.. - Filo. (2025, November 24). Retrieved January 2, 2026, from [Link]
-
3-Methoxy-2-methyl-3-oxopropanoic acid CAS NO.3097-74-3. (n.d.). Retrieved January 2, 2026, from [Link]
-
Niwayama, S., & Cho, H. (2009). Practical large scale synthesis of half-esters of malonic acid. Chemical & pharmaceutical bulletin, 57(5), 508–510. [Link]
-
3 - The Royal Society of Chemistry. (n.d.). Retrieved January 2, 2026, from [Link]
-
3-Methoxy-2,2-dimethyl-3-oxopropanoic acid | C6H10O4 | CID 13881928 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]
-
Niwayama, S., & Cho, H. (2009). Practical Large Scale Synthesis of Half-Esters of Malonic Acid. Chemical & Pharmaceutical Bulletin, 57(5), 508-510. [Link]
-
Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. (n.d.). Retrieved January 2, 2026, from [Link]
-
Krapcho decarboxylation - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]
-
Propanoic acid, 3-methoxy-, methyl ester - NIST WebBook. (n.d.). Retrieved January 2, 2026, from [Link]
-
Why Knoevenagel condensation reaction of diethyl malonate and benzaldehyde is difficult. (2014, October 12). Retrieved January 2, 2026, from [Link]
-
Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures. (n.d.). Retrieved January 2, 2026, from [Link]
-
Monofluoromethylation of N-Heterocyclic Compounds. (2023, December 18). Retrieved January 2, 2026, from [Link]
-
Synthesis of biologically active heterocyclic compounds from β-diketones. (2025, August 30). Retrieved January 2, 2026, from [Link]
- Decarboxylation - US3476803A - Google Patents. (n.d.).
-
The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. (2025, August 6). Retrieved January 2, 2026, from [Link]
-
Decarboxylation - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from [Link]
-
methyl 3-methoxypropionate, 3852-09-3 - The Good Scents Company. (n.d.). Retrieved January 2, 2026, from [Link]
Sources
- 1. 3-Methoxy-2-methyl-3-oxopropanoic acid CAS#: 3097-74-3 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 3-Methoxy-2-methyl-3-oxopropanoic acid | C5H8O4 | CID 300693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Practical large scale synthesis of half-esters of malonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Heterocycles by Diethyl Malonate Explain how diethyl malona.. [askfilo.com]
